molecular formula C10H13ClFN B2442970 [(2-Chloro-6-fluorophenyl)methyl](propyl)amine CAS No. 62924-65-6

[(2-Chloro-6-fluorophenyl)methyl](propyl)amine

Cat. No.: B2442970
CAS No.: 62924-65-6
M. Wt: 201.67
InChI Key: LBJTUTUDKUGWEZ-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)methylamine is an organic compound with the molecular formula C10H13ClFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2-Chloro-6-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)methylamine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenylmethylamines.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include amine or hydrocarbon derivatives.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor signaling.

Comparison with Similar Compounds

(2-Chloro-6-fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Chloro-6-fluorophenyl)methylamine: This compound has a similar structure but with a methyl group instead of a propyl group. It may exhibit different biological activities and chemical reactivity.

    (2-Chloro-6-fluorophenyl)methylamine: This compound has an ethyl group instead of a propyl group, which can affect its physical and chemical properties.

    (2-Chloro-6-fluorophenyl)methylamine: This compound has a butyl group, which can influence its solubility and reactivity.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJTUTUDKUGWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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